molecular formula C23H17NO2S B5186509 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B5186509
M. Wt: 371.5 g/mol
InChI Key: IQXCPELUXWSHGU-UHFFFAOYSA-N
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Description

MMV000563 is a compound identified through high-throughput phenotypic screening of chemical libraries, specifically from the Malaria Box collection. This compound has shown potent antimalarial activity, making it a promising candidate for further research and development in the fight against malaria .

Preparation Methods

The synthesis of MMV000563 involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Chemical Reactions Analysis

MMV000563 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV000563 has been extensively studied for its antimalarial properties. It has shown significant metabolic perturbations in in vitro cultures of Plasmodium falciparum, the parasite responsible for malaria. The compound’s ability to induce changes in essential metabolic pathways, such as isoprenoid biosynthesis and linolenic acid metabolism, highlights its potential as a lead compound for developing new antimalarial drugs .

Comparison with Similar Compounds

MMV000563 is unique compared to other antimalarial compounds due to its specific mode of action and the metabolic pathways it targets. Similar compounds include artemisinin, the 4-aminoquinolines, and atovaquone, which also target metabolic pathways in Plasmodium falciparum but through different mechanisms. The uniqueness of MMV000563 lies in its ability to induce changes in intermediates in essential metabolic pathways, making it a valuable addition to the arsenal of antimalarial drugs .

Properties

IUPAC Name

11-(4-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2S/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXCPELUXWSHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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